5-(Aminomethyl)-2-methylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine
4-amino-5-aminomethyl-2-methylpyrimidine is an aminopyrimidine compound having its amino substituent at the 4-position together with methyl and aminomethyl substituents at the 2- and 5-positions respectively. It is a conjugate base of a 4-amino-5-ammoniomethyl-2-methylpyrimidine.
Brand Name:
Vulcanchem
CAS No.:
95-02-3
VCID:
VC20751935
InChI:
InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
SMILES:
CC1=NC=C(C(=N1)N)CN
Molecular Formula:
C6H10N4
Molecular Weight:
138.17 g/mol
5-(Aminomethyl)-2-methylpyrimidin-4-amine
CAS No.: 95-02-3
Cat. No.: VC20751935
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Description | 4-amino-5-aminomethyl-2-methylpyrimidine is an aminopyrimidine compound having its amino substituent at the 4-position together with methyl and aminomethyl substituents at the 2- and 5-positions respectively. It is a conjugate base of a 4-amino-5-ammoniomethyl-2-methylpyrimidine. |
---|---|
CAS No. | 95-02-3 |
Molecular Formula | C6H10N4 |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 5-(aminomethyl)-2-methylpyrimidin-4-amine |
Standard InChI | InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) |
Standard InChI Key | OZOHTVFCSKFMLL-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C(=N1)N)CN |
Canonical SMILES | CC1=NC=C(C(=N1)N)CN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume